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Compound Name: SHP099 hydrochloride

CAS No.: 2200214-93-1

Cat. No.: B3182150

Get Quote

Executive Summary
SHP099 Hydrochloride represents a watershed moment in phosphatase drug discovery. As

the first highly selective, orally bioavailable allosteric inhibitor of SHP2 (Src homology-2

domain-containing protein tyrosine phosphatase-2), it validated the "molecular glue" hypothesis

—stabilizing the auto-inhibited conformation of SHP2 rather than targeting the difficult catalytic

pocket.

However, while SHP099 remains the gold-standard tool compound for preclinical validation, it

has been superseded in clinical development by molecules with superior physicochemical

properties and potency, such as TNO155 and RMC-4550. This guide provides a rigorous

technical comparison to assist researchers in selecting the appropriate inhibitor for their

specific experimental needs.

Mechanistic Foundation: The Allosteric Revolution
Unlike Type I inhibitors that target the active site (PTP domain), SHP099 and its successors

function as allosteric inhibitors.
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Mechanism: They bind to a central tunnel formed at the interface of the N-SH2, C-SH2, and

PTP domains.

Effect: This binding "glues" the N-SH2 domain over the PTP catalytic cleft, locking the

enzyme in its auto-inhibited (closed) state.

Selectivity: Because the allosteric pocket is unique to SHP2 (and absent in the closely

related SHP1), these inhibitors achieve >1,000-fold selectivity, a feat impossible with active-

site inhibitors.

Figure 1: SHP2 Signaling & Allosteric Inhibition Pathway
The following diagram illustrates the critical node SHP2 occupies between RTKs and the RAS-

MAPK pathway, and where inhibition occurs.
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Caption: SHP2 acts as a critical signal transducer. Allosteric inhibitors lock SHP2 in the closed

state, preventing RAS activation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3182150/docs?utm_src=pdf-body-img#technical-comparison-guide-shp099-hydrochloride-vs-next-gen-shp2-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Analysis: SHP099 vs. Clinical Candidates
While SHP099 is robust, newer compounds like TNO155 (Novartis) and RMC-4550 (Revolution

Medicines) offer distinct advantages in potency and pharmacokinetics.

Table 1: Biochemical & Cellular Potency

Feature
SHP099 (Tool

Compound)

TNO155 (Clinical

Lead)

RMC-4550 (Potency

Leader)

Biochemical IC50 ~0.071 µM (71 nM) ~0.011 µM (11 nM) ~0.0006 µM (0.6 nM)

Cellular pERK IC50 ~0.250 µM ~0.010–0.020 µM ~0.031 µM

Binding Kinetics Fast off-rate
Slow off-rate (Long

residence time)
Very slow off-rate

Solubility Moderate High Moderate

Primary Use Case
In vitro validation;

structural biology

In vivo efficacy;

Clinical translation

High-sensitivity

assays; difficult

models

Critical Analysis
Why SHP099? It remains the most cited reference compound. If you are replicating

established protocols or conducting structural biology (crystallography), SHP099 is the

standard.

Why TNO155? TNO155 is essentially an optimized SHP099. It has superior solubility and

pharmacokinetic (PK) properties, making it the preferred choice for in vivo xenograft studies.

Why RMC-4550? With sub-nanomolar potency, RMC-4550 is ideal for cell lines with lower

SHP2 dependency or when investigating "deep" pathway suppression.

Experimental Protocols
To ensure reproducibility, use these validated workflows.

Protocol A: Biochemical Fluorometric Assay (DiFMUP)
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Purpose: Determine IC50 values using the fluorogenic substrate DiFMUP.

Materials:

Recombinant SHP2 protein (Full length).[1][2]

Activating Peptide: IRS1_pY1172 (activates SHP2 by binding SH2 domains).

Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[3]

Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1

mM DTT.

Step-by-Step Workflow:

Enzyme Activation: Incubate SHP2 (0.5 nM final) with IRS1 peptide (0.5 µM final) in assay

buffer for 30 minutes on ice. Note: Without this step, SHP2 remains auto-inhibited, and the

assay will fail.

Compound Addition: Add SHP099 (serial dilutions in DMSO) to the activated enzyme.

Incubate for 30 minutes at room temperature.

Reaction Initiation: Add DiFMUP (10 µM final).

Detection: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.

Analysis: Calculate initial reaction velocities (RFU/min) and fit to a 4-parameter logistic

curve.

Protocol B: Cellular Target Engagement (pERK Modulation)
Purpose: Validate cellular efficacy in KRAS-mutant or RTK-driven lines (e.g., KYSE-520, MDA-

MB-468).

Step-by-Step Workflow:

Seeding: Seed cells (20,000/well) in 96-well plates in full serum media. Allow attachment

overnight.
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Starvation (Critical): Wash and replace with serum-free media for 16–24 hours. Rationale:

Reduces basal noise; SHP2 inhibitors show maximal effect under stimulated conditions.

Treatment: Add SHP099 (0.01 – 10 µM) for 2 hours.

Stimulation: Stimulate with EGF (10–50 ng/mL) for 5–10 minutes.

Lysis: Immediately aspirate media and lyse in RIPA buffer containing protease/phosphatase

inhibitors.

Readout: Analyze pERK1/2 (Thr202/Tyr204) vs. Total ERK via Western Blot or AlphaLISA.

Figure 2: Experimental Screening Workflow
This diagram outlines the decision matrix for screening SHP2 inhibitors.
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Caption: A funnel approach ensures only potent, cell-permeable allosteric inhibitors progress to

in vivo testing.

Conclusion: Selection Guide
Use SHP099 Hydrochloride if: You are establishing a baseline assay, performing X-ray

crystallography (PDB: 5EHR), or require a cost-effective reference standard for in vitro work.

Use TNO155 if: You are planning in vivo tumor growth inhibition studies or need a compound

that represents the current clinical state-of-the-art.

Use RMC-4550 if: You need maximum potency to detect subtle pathway inhibition or are

working with cell lines that have high endogenous SHP2 activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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